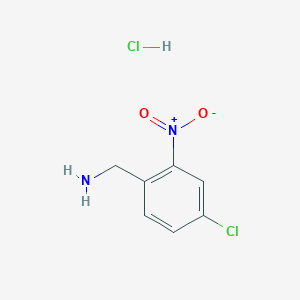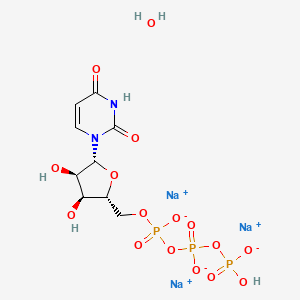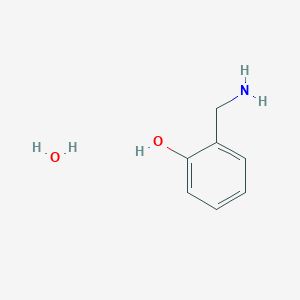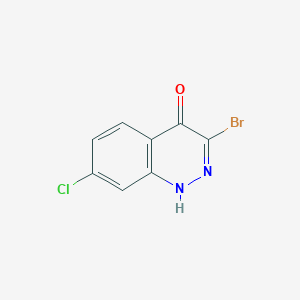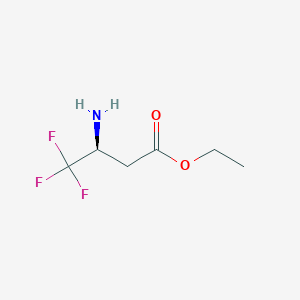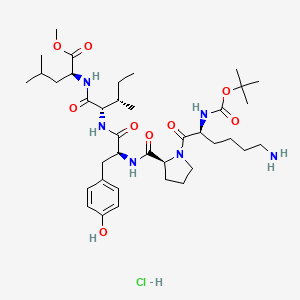
Boc-(Lys9)-Neurotensin (9-13)-methyl ester hydrochloride (Boc-L-Lys-L-Pro-L-Tyr-L-Ile-L-Leu-OMe)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-(Lys9)-Neurotensin (9-13)-methyl ester hydrochloride is a synthetic peptide derivative of neurotensin, a tridecapeptide originally isolated from the central nervous system. This compound is specifically modified to include a lysine residue at the 9th position, a methyl ester group at the carboxyl terminus, and protected with a tert-butoxycarbonyl (Boc) group at the amino terminus. It is commonly used in scientific research due to its biological activity and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-(Lys9)-Neurotensin (9-13)-methyl ester hydrochloride typically involves solid-phase peptide synthesis (SPPS) The process starts with the attachment of the first amino acid (Boc-Lys) to a resin, followed by sequential addition of the remaining amino acids (Pro, Tyr, Ile, Leu) using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP)
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and purification steps such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield.
Types of Reactions:
Oxidation: The tyrosine residue in the peptide can undergo oxidation to form o-quinone derivatives.
Reduction: The peptide can be reduced using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA), allowing for further modifications.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine.
Reduction: DTT or TCEP in a buffer solution.
Substitution: TFA in dichloromethane (DCM).
Major Products Formed:
Oxidation: o-quinone derivatives of tyrosine.
Reduction: Reduced forms of disulfide bonds.
Substitution: Free amino groups after Boc deprotection.
科学研究应用
Boc-(Lys9)-Neurotensin (9-13)-methyl ester hydrochloride is widely used in scientific research due to its biological activity. It is employed in studies related to:
Neuroscience: Investigating the role of neurotensin in neurotransmission and its receptors.
Pharmacology: Developing new drugs targeting neurotensin receptors for pain management and psychiatric disorders.
Biochemistry: Studying protein-protein interactions and enzyme activities.
Medicine: Exploring potential therapeutic applications in treating conditions such as schizophrenia and Parkinson's disease.
作用机制
The compound exerts its effects primarily through its interaction with neurotensin receptors (NTS1 and NTS2). Binding to these receptors triggers intracellular signaling pathways, leading to various physiological responses such as modulation of dopamine release, regulation of gastrointestinal motility, and analgesic effects.
Molecular Targets and Pathways Involved:
Neurotensin Receptors (NTS1 and NTS2): Activation of these receptors leads to the activation of G-protein-coupled receptor (GPCR) signaling pathways.
Dopamine Regulation: Modulation of dopamine release in the brain.
Gastrointestinal Motility: Regulation of smooth muscle contraction in the gastrointestinal tract.
相似化合物的比较
Neurotensin: The parent peptide from which this derivative is synthesized.
Boc-(Lys8)-Neurotensin (8-13)-methyl ester: A similar compound with lysine at the 8th position instead of the 9th.
Neurotensin analogs: Various other synthetic analogs of neurotensin with different modifications.
Uniqueness: Boc-(Lys9)-Neurotensin (9-13)-methyl ester hydrochloride is unique due to its specific lysine substitution at the 9th position, which can influence its binding affinity and biological activity compared to other neurotensin derivatives.
属性
IUPAC Name |
methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H62N6O9.ClH/c1-9-24(4)31(34(48)41-29(21-23(2)3)36(50)52-8)43-32(46)28(22-25-15-17-26(45)18-16-25)40-33(47)30-14-12-20-44(30)35(49)27(13-10-11-19-39)42-37(51)53-38(5,6)7;/h15-18,23-24,27-31,45H,9-14,19-22,39H2,1-8H3,(H,40,47)(H,41,48)(H,42,51)(H,43,46);1H/t24-,27-,28-,29-,30-,31-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISWMLGGOACTLS-SYCRTYAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)OC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H63ClN6O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
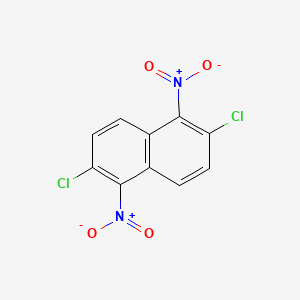
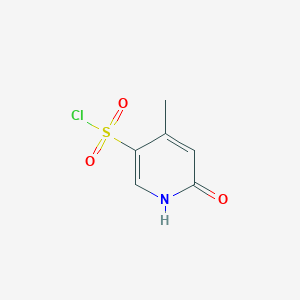
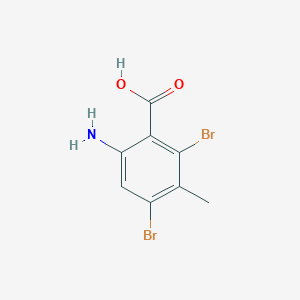
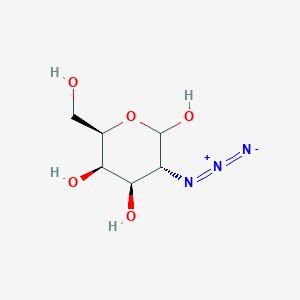
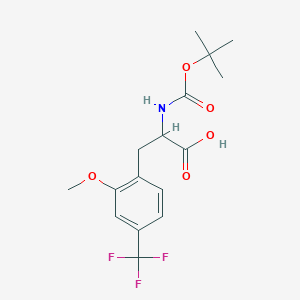
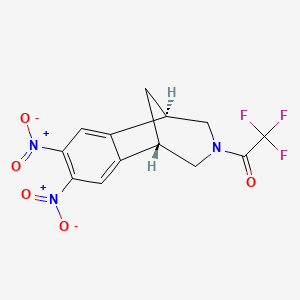
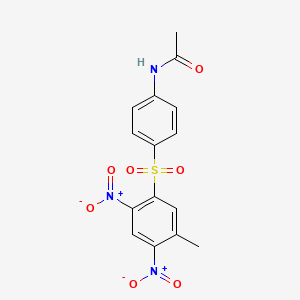
![Oxirane, 2-methyl-2-[(1R)-4-methyl-3-cyclohexen-1-yl]-](/img/structure/B8119593.png)
